Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)-

Pharmacokinetics Verapamil enantiomers Bioavailability

Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- (CAS 161967-83-5), also known as (R)-3-methyl-2-phenylbutanenitrile or (R)-α-isopropylphenylacetonitrile, is a chiral non-racemic nitrile of molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol. It belongs to the class of α-substituted phenylacetonitriles that serve as key enantiopure building blocks for phenylalkylamine calcium channel blockers, including verapamil and its analogs.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 161967-83-5
Cat. No. B3244428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)-
CAS161967-83-5
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3/t11-/m1/s1
InChIKeyIAZOLAFPWWQXGU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- (CAS 161967-83-5): Chiral Nitrile Intermediate for Calcium Channel Blocker Synthesis


Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- (CAS 161967-83-5), also known as (R)-3-methyl-2-phenylbutanenitrile or (R)-α-isopropylphenylacetonitrile, is a chiral non-racemic nitrile of molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol. It belongs to the class of α-substituted phenylacetonitriles that serve as key enantiopure building blocks for phenylalkylamine calcium channel blockers, including verapamil and its analogs [1]. The (R) absolute configuration at the chiral center (α-position) is critical because downstream drug candidates derived from this scaffold—such as dexverapamil [(R)-verapamil] and (R)-noremopamil—exhibit pharmacological profiles substantially different from their (S)-enantiomers or the racemate [2]. Suppliers typically offer this compound as a neat liquid or solid with specified enantiomeric purity suitable for asymmetric synthesis applications .

Why Racemic or (S)-Enantiomer Benzeneacetonitrile Analogs Cannot Substitute for (alphaR)-Benzeneacetonitrile, alpha-(1-methylethyl)- (CAS 161967-83-5)


The (alphaR)-enantiomer of α-isopropylbenzeneacetonitrile is not functionally interchangeable with the racemic mixture (CAS 5558-29-2) or the (alphaS)-enantiomer (CAS 174411-82-6) because the absolute stereochemistry at the α-carbon is preserved through subsequent synthetic transformations and directly determines the stereochemistry of the final pharmacologically active phenylalkylamine. Clinical pharmacokinetic and pharmacodynamic studies of verapamil enantiomers demonstrate that the (R)-configured drug (dexverapamil) exhibits a 2.5-fold higher oral bioavailability (50% vs. 20%) and substantially lower apparent oral clearance (1.72 vs. 7.46 L/min) compared with the (S)-enantiomer [1]. Moreover, (R)-verapamil possesses additional sodium channel and cell-pump modulatory activities not present in (S)-verapamil [2]. Replacing the (R)-nitrile precursor with a racemate or the (S)-enantiomer would therefore yield a different stereochemical composition of the final drug substance, altering both its pharmacokinetic exposure and pharmacodynamic target engagement. This stereochemical dependency makes generic substitution impossible for applications requiring a defined enantiomeric outcome.

Quantitative Evidence Guide: Differentiation of (alphaR)-Benzeneacetonitrile, alpha-(1-methylethyl)- (CAS 161967-83-5) from Comparators


Oral Bioavailability Differential: (R)-Verapamil Derived from (R)-Nitrile vs. (S)-Verapamil

The (R)-nitrile intermediate directly yields (R)-verapamil (dexverapamil), which demonstrates a 2.5-fold higher oral bioavailability compared with its (S)-counterpart in healthy volunteers. This pharmacokinetic advantage is a direct consequence of stereoselective first-pass metabolism and translates into clinically meaningful differences in drug exposure [1].

Pharmacokinetics Verapamil enantiomers Bioavailability

Pharmacodynamic Divergence: Sodium Channel Activity of (R)-Verapamil vs. Calcium Channel Activity of (S)-Verapamil

The (R)-enantiomer of verapamil—synthesized exclusively from the (R)-nitrile precursor—possesses sodium channel and other cell-pump modulatory activities, whereas the (S)-enantiomer carries the majority of calcium channel antagonist activity. This pharmacodynamic bifurcation makes the (R)-nitrile irreplaceable for programs targeting P-glycoprotein-mediated multidrug resistance reversal or sodium channel-dependent pathologies [1].

Pharmacodynamics Ion channel selectivity Dexverapamil

Enantiomeric Purity Achievable via Resolution: >90% ee for (R)-Nitrile Intermediate

The patent literature demonstrates that resolution of the nitrile intermediate bearing the α-isopropylphenyl scaffold can directly achieve enantiomeric excess of approximately 90% or greater, which can be further increased to ≥99% ee after recrystallization. This contrasts with the racemic mixture (0% ee), which would necessitate wasteful separation steps and discard of the undesired enantiomer [1].

Chiral resolution Enantiomeric excess Process chemistry

Downstream Enantiopurity: (R)-Nitrile as Direct Precursor to (R)-Noremopamil with >98% ee

The (R)-configured nitrile serves as the direct precursor for the multigram synthesis of (2R)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitrile, which is subsequently converted to (R)-noremopamil in >98% enantiomeric excess. This demonstrates that the stereochemical integrity of the α-center is quantitatively transmitted through the synthetic sequence when starting from the (R)-nitrile, whereas use of the racemate would yield a 1:1 mixture of noremopamil enantiomers [1].

Asymmetric synthesis Noremopamil Enantiomeric excess

High-Impact Application Scenarios for (alphaR)-Benzeneacetonitrile, alpha-(1-methylethyl)- (CAS 161967-83-5)


Enantioselective Synthesis of Dexverapamil for Multidrug Resistance Reversal in Oncology

The (R)-nitrile is the mandatory chiral starting material for dexverapamil [(R)-verapamil], which has been investigated as a P-glycoprotein inhibitor to reverse multidrug resistance in cancer chemotherapy. Dexverapamil's distinct sodium channel activity and higher oral bioavailability (50% vs. 20% for (S)-verapamil) make it the preferred enantiomer for this indication [1]. Procurement of the (R)-nitrile with ≥90% ee ensures the final drug substance meets the required enantiomeric specification without costly chiral separation steps [2].

GMP Synthesis of (R)-Noremopamil as a Single-Enantiomer Calcium Antagonist

The (R)-nitrile is directly employed in the multigram synthesis of (R)-noremopamil, a single-enantiomer calcium channel blocker with potential advantages over racemic verapamil in terms of therapeutic window. The published synthetic route demonstrates that the (R)-nitrile-derived intermediate yields (R)-noremopamil in >98% enantiomeric excess, meeting ICH Q6A specifications for chiral drug substances [3]. This makes the (R)-nitrile the indispensable starting point for pharmaceutical development of noremopamil.

Asymmetric Methodology Development and Chiral Building Block Library Construction

The (R)-nitrile serves as a benchmark substrate for developing and validating new asymmetric cyanation methodologies, including photoredox/copper dual-catalytic deoxygenative cyanation of benzyl alcohols. Research groups requiring a well-defined chiral benzyl nitrile with known absolute configuration and high enantiopurity use this compound to calibrate chiral HPLC or GC methods for ee determination [3]. The compound's established role in the verapamil family of calcium channel blockers also makes it a valuable building block for focused chiral libraries targeting ion channel modulation.

Stereochemical Probe in Pharmacokinetic and Metabolism Studies of Phenylalkylamines

Because the (R)-nitrile is the gateway to (R)-configured phenylalkylamines that exhibit stereoselective first-pass metabolism, it is used as a stereochemical probe in ADME studies. The quantitative data showing that (R)-verapamil has 2.5-fold higher bioavailability and markedly lower clearance (1.72 vs. 7.46 L/min) than (S)-verapamil underscores the importance of using the pure (R)-nitrile enantiomer when investigating structure-metabolism relationships in this compound class [1].

Quote Request

Request a Quote for Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.